4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of pyridine and pyrazole derivatives can be analyzed using various spectroscopic techniques. The presence of nitrogen in the ring structure can influence the electronic properties of these compounds36.Chemical Reactions
Pyridine and pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions5. The specific reactions that “4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine” can undergo would depend on the specific functional groups present in the compound.
Safety And Hazards
Pyridine and pyrazole derivatives can have various safety and hazard profiles, depending on their specific structure and functional groups. They can be irritants or toxic, and appropriate safety precautions should be taken when handling them1278.
Future Directions
The future directions in the research of pyridine and pyrazole derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and their application in the development of new drugs and materials4.
Please note that this is a general analysis and may not apply directly to the specific compound “4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine”. For a detailed analysis of this specific compound, further research and experimental studies would be needed. If you have access to a laboratory, you might consider synthesizing the compound and studying its properties directly. Always remember to follow appropriate safety procedures when handling chemicals.
properties
IUPAC Name |
4-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-4-1-9-7-13-14-10(9)8-2-5-12-6-3-8/h2-3,5-7H,1,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJXVHJCTGJYQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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